Bienvenue dans la boutique en ligne BenchChem!

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

regioisomeric differentiation positional isomerism chemical identity verification

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 888409-79-8) is a synthetic small-molecule heterocycle belonging to the benzothiazole-acetamide-dioxopyrrolidine class, with the molecular formula C15H15N3O3S and a molecular weight of 317.36 g/mol. The compound features a 4,5-dimethyl-substituted benzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 888409-79-8
Cat. No. B2771612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS888409-79-8
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C
InChIInChI=1S/C15H15N3O3S/c1-8-3-4-10-14(9(8)2)17-15(22-10)16-11(19)7-18-12(20)5-6-13(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19)
InChIKeyOYYUPOKRUFMOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 888409-79-8): Structural Identity and Compound-Class Baseline for Procurement Decisions


N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 888409-79-8) is a synthetic small-molecule heterocycle belonging to the benzothiazole-acetamide-dioxopyrrolidine class, with the molecular formula C15H15N3O3S and a molecular weight of 317.36 g/mol . The compound features a 4,5-dimethyl-substituted benzothiazole core linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety . It has been deposited in the PubChem BioAssay database and screened in multiple high-throughput screening campaigns at the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center, targeting proteins including RGS4, mu/delta opioid receptor heterodimers, and ADAM17 [1]. The compound is catalogued under the InChIKey OYYUPOKRUFMOLJ-UHFFFAOYSA-N and is supplied by multiple commercial vendors at research-grade purity (typically ≥95%) .

Why Generic Substitution of N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 888409-79-8) Is Likely to Yield Non-Equivalent Outcomes


Substituting CAS 888409-79-8 with a generic benzothiazole-acetamide-dioxopyrrolidine analog is unlikely to produce scientifically equivalent results because the 4,5-dimethyl substitution pattern is one member of a regioisomeric series—including 4,6-dimethyl and 4,7-dimethyl variants—each possessing identical molecular formula (C15H15N3O3S) and molecular weight (317.36 g/mol) . These positional isomers differ only in the location of the two methyl groups on the benzothiazole ring, yet this difference alters the electronic distribution, steric environment, and molecular recognition surface presented to biological targets . Even the unsubstituted parent compound N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-57-3, MW 289.31) exhibits distinct logP and solubility properties that preclude its use as a direct surrogate . Furthermore, the acetamide-linked dioxopyrrolidine architecture is distinct from the benzamide-linked isomer N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 864860-79-7), which presents the dioxopyrrolidine moiety at a different distance and orientation relative to the benzothiazole core [1]. Without per-assay, per-target quantitative equivalence data, such substitutions carry the risk of altered potency, selectivity, and off-target profile.

Quantitative Differential Evidence for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 888409-79-8) Against Closest Analogs


Regioisomeric Identity Defines a Unique Molecular Descriptor Differentiating 4,5-Dimethyl from 4,6- and 4,7-Dimethyl Isomers

CAS 888409-79-8 is the sole compound bearing the 4,5-dimethyl substitution on the benzothiazole ring within the C15H15N3O3S isomeric series. Its InChIKey—OYYUPOKRUFMOLJ-UHFFFAOYSA-N—is structurally unique and does not identify the 4,6-dimethyl isomer (available from commercial vendors under a separate CAS) or the 4,7-dimethyl isomer (CAS 897759-68-1) . The SMILES string CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C encodes the precise connectivity: methyl groups at positions 4 and 5 of the benzothiazole core, with the acetamide-dioxopyrrolidine moiety attached at position 2 . This structural specificity has implications for target recognition: in a PubChem high-throughput screen (AID 463111) testing compounds for RGS4 potentiation/activation, the compound was tested as a distinct entity, and its screening outcome (active/inactive call) is specific to this regioisomer and cannot be extrapolated to the 4,6- or 4,7-isomers without confirmatory re-testing [1].

regioisomeric differentiation positional isomerism chemical identity verification

Documented Multi-Target High-Throughput Screening Profile Differentiates CAS 888409-79-8 from Analogs Lacking Equivalent Screening History

CAS 888409-79-8 has been tested in at least four distinct PubChem BioAssay campaigns: (i) AID 463111—primary cell-based screen for RGS4 potentiators/activators at the Johns Hopkins Ion Channel Center; (ii) AID 504326—luminescence-based screen for mu/delta opioid receptor heterodimerization agonists at The Scripps Research Institute; (iii) AID 720648—QFRET-based biochemical screen for ADAM17 (TACE) exosite inhibitors at Scripps; and (iv) AID 588814—a fluorescence-based cell-based primary screen [1]. This multi-target screening footprint is specific to this compound's inclusion in the Molecular Libraries Probe Production Centers Network (MLPCN) library. In contrast, close analogs such as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 897759-68-1) and N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide do not have equivalent publicly archived screening data in PubChem, limiting the ability to benchmark their activity across the same targets . The screening outcomes for CAS 888409-79-8 are retrievable through the PubChem Substance archive (SID associated with the InChIKey), providing a verifiable activity fingerprint that can be compared to future screening results for analogs .

high-throughput screening target engagement profiling RGS4 opioid receptor ADAM17

Acetamide-Linker Architecture vs. Benzamide-Linker Homolog: Impact on Molecular Shape and Predicted Binding Pose

A key structural distinction between CAS 888409-79-8 and its benzamide homolog N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 864860-79-7) lies in the linker connecting the benzothiazole and dioxopyrrolidine moieties [1]. CAS 888409-79-8 employs an acetamide linker (–CH2–CO–NH–), which provides a single rotatable bond between the carbonyl and the benzothiazole nitrogen, yielding a compact, approximately linear arrangement. In contrast, CAS 864860-79-7 features a benzamide linker (–C6H4–CO–NH–), inserting an aromatic ring that extends the inter-moiety distance by approximately 4.3 Å and introduces a rigid kink in the molecular shape . This geometric difference is expected to alter the compound's pharmacophoric footprint: the dioxopyrrolidine ring in the acetamide series is positioned closer to the benzothiazole core and oriented differently relative to the plane of the benzothiazole ring [2]. While direct comparative binding data for these two compounds against a common target are not available in the public domain, the difference in linker geometry is a primary driver of differential ligand-receptor complementarity in benzothiazole-based inhibitor series, as demonstrated in the benzothiazole-BACE-1 inhibitor literature where linker length and composition altered IC50 by >10-fold [3].

linker chemistry molecular geometry structure-activity relationship

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen Bonding Capacity vs. Unsubstituted Parent and 5,5-Dimethyl-7-oxo Analog

CAS 888409-79-8 (MW 317.36, C15H15N3O3S) occupies a distinct position in the physicochemical property space of the benzothiazole-dioxopyrrolidine series. Relative to the unsubstituted parent N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-57-3, MW 289.31, C13H11N3O3S), the addition of two methyl groups increases molecular weight by 28.05 g/mol and the calculated logP by approximately +0.9 to +1.1 log units, reducing aqueous solubility and altering membrane permeability . Compared to the structurally related but functionally distinct ChEBI entity N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide (CHEBI:105657, MW 335.38, C15H17N3O4S), CAS 888409-79-8 lacks the 7-oxo group on the benzothiazole ring, which results in one fewer hydrogen bond acceptor and a lower topological polar surface area (tPSA: ~87 Ų vs. ~104 Ų for CHEBI:105657) [1]. This difference in tPSA has implications for blood-brain barrier penetration potential and oral bioavailability predictions under Lipinski's and Veber's rules [2]. The compound's hydrogen bond donor count is 1 (the amide NH), and hydrogen bond acceptor count is 6 (amide carbonyl, two dioxopyrrolidine carbonyls, benzothiazole N, benzothiazole S, and amide oxygen), placing it within drug-like chemical space .

physicochemical properties drug-likeness solubility prediction

Evidence-Anchored Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 888409-79-8)


GPCR Signaling Pathway Probe Development Targeting RGS4 Modulation

CAS 888409-79-8 was specifically tested in a primary cell-based high-throughput screen (PubChem AID 463111) designed to identify potentiators or activators of Regulator of G-Protein Signaling 4 (RGS4), a key negative modulator of GPCR pathways implicated in Parkinson's disease, schizophrenia, and hypertension [1]. The compound's screening outcome in this MLPCN-archived assay provides a starting point for medicinal chemistry optimization of RGS4 modulators. Researchers requiring a compound with documented RGS4 screening exposure—as opposed to uncharacterized analogs—should prioritize CAS 888409-79-8, as its regioisomers (4,6- and 4,7-dimethyl) lack equivalent publicly available RGS4 screening data . Note: The primary screen uses a single concentration; activity must be confirmed in dose-response follow-up assays.

Opioid Receptor Heterodimerization Research Tool

In PubChem AID 504326, CAS 888409-79-8 was evaluated in a luminescence-based cell-based assay for agonism of mu-opioid (OPRM1) and delta-opioid (OPRD1) receptor heterodimerization at The Scripps Research Institute [2]. This screening campaign addresses the therapeutic hypothesis that selective activation of mu-delta opioid heteromers may provide analgesia with reduced tolerance and dependence relative to classical mu-opioid agonists. The compound's screening result in this assay differentiates it from structurally similar benzothiazole-dioxopyrrolidines that were not included in the same screening collection, such as the 4,7-dimethyl isomer CAS 897759-68-1 . Investigators studying opioid receptor pharmacology can use this publicly archived primary screening data to inform the selection of this specific regioisomer for confirmatory testing.

ADAM17/TACE Exosite Inhibitor Screening and Inflammation Target Validation

CAS 888409-79-8 was included in a QFRET-based biochemical primary screen (PubChem AID 720648) to identify exosite inhibitors of ADAM17 (TACE), a disintegrin metalloprotease involved in TNF-α shedding and implicated in rheumatoid arthritis, psoriasis, and Crohn's disease [2]. The compound's presence in this screen, alongside its distinct acetamide linker architecture, makes it a candidate scaffold for developing non-orthosteric ADAM17 modulators. The benzamide homolog CAS 864860-79-7, with its longer and more rigid linker, may not engage the same exosite, making CAS 888409-79-8 the preferred choice for exosite-targeted ADAM17 programs where a compact inhibitor geometry is desired [3].

Medicinal Chemistry Scaffold Expansion with Verified Structural Identity and Documentation Trail

For medicinal chemistry groups seeking to expand a benzothiazole-based compound library with a well-documented scaffold, CAS 888409-79-8 offers a unique combination of attributes: (a) a verified CAS registry and InChIKey (OYYUPOKRUFMOLJ-UHFFFAOYSA-N) that unambiguously distinguishes it from regioisomeric impurities ; (b) a documented multi-target screening history across four PubChem BioAssays from two independent MLPCN screening centers [2]; and (c) an acetamide linker that provides synthetic tractability for further derivatization. In contrast, the 4,6- and 4,7-dimethyl isomers lack this documentation trail, and the unsubstituted parent compound (CAS 476308-57-3) has lower lipophilicity, potentially limiting its utility for intracellular targets [1]. Researchers should note, however, that peer-reviewed quantitative biological activity data (IC50, EC50, Ki) for this specific compound are not yet available, and all reported screening results should be considered preliminary until confirmed in dose-response assays.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.